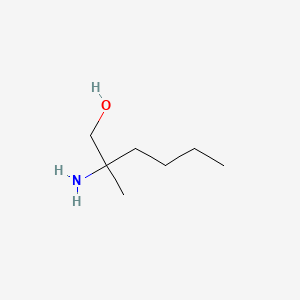![molecular formula C17H13NO2 B12515610 1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)- CAS No. 820964-09-8](/img/structure/B12515610.png)
1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)- is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which combines an oxazole ring with an indole moiety, and a 4-methylphenyl group attached to the indole. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methylphenylhydrazine with an indole-2-carboxylic acid derivative in the presence of a dehydrating agent can lead to the formation of the desired compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction environments to facilitate the process.
Analyse Chemischer Reaktionen
1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 4-methylphenyl group, using reagents like halogens or alkylating agents. These reactions can produce a variety of substituted products with different functional groups.
Wissenschaftliche Forschungsanwendungen
1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Vergleich Mit ähnlichen Verbindungen
1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)- can be compared with other similar compounds, such as:
1H-Indole-2,3-dione: This compound shares the indole moiety but lacks the oxazole ring, resulting in different chemical and biological properties.
4-Methylphenylhydrazine: While it contains the 4-methylphenyl group, it does not have the fused heterocyclic structure, leading to distinct reactivity and applications.
Oxazole derivatives: These compounds have the oxazole ring but may differ in the attached substituents, affecting their overall properties and uses.
Eigenschaften
CAS-Nummer |
820964-09-8 |
|---|---|
Molekularformel |
C17H13NO2 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-1H-[1,3]oxazolo[3,4-a]indol-3-one |
InChI |
InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)16-18-14-5-3-2-4-13(14)10-15(18)17(19)20-16/h2-10,16H,1H3 |
InChI-Schlüssel |
RKHDZVBWNLGANH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2N3C4=CC=CC=C4C=C3C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12515546.png)

![Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]-](/img/structure/B12515555.png)
![2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B12515566.png)





![5-{2-[(4-Methoxyphenyl)amino]ethenyl}-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12515594.png)

